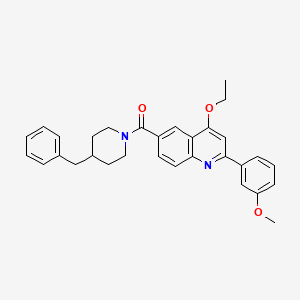
6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the benzylpiperidine and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the ethoxy and methoxyphenyl groups through electrophilic aromatic substitution reactions. The benzylpiperidine moiety can be introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials. The final step usually involves the formation of the carbonyl group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzyl chloride for nucleophilic substitution and various electrophiles for electrophilic substitution are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.
科学的研究の応用
6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the benzylpiperidine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
6-(4-benzylpiperidine-1-carbonyl)-2-(3-methoxyphenyl)quinoline: Lacks the ethoxy group, which may affect its reactivity and biological activity.
4-ethoxy-2-(3-methoxyphenyl)quinoline: Does not have the benzylpiperidine moiety, resulting in different chemical properties and applications.
Uniqueness
6-(4-benzylpiperidine-1-carbonyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzylpiperidine and methoxyphenyl groups enhances its versatility in various applications.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O3/c1-3-36-30-21-29(24-10-7-11-26(19-24)35-2)32-28-13-12-25(20-27(28)30)31(34)33-16-14-23(15-17-33)18-22-8-5-4-6-9-22/h4-13,19-21,23H,3,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZKARAXONFPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one](/img/structure/B3002747.png)
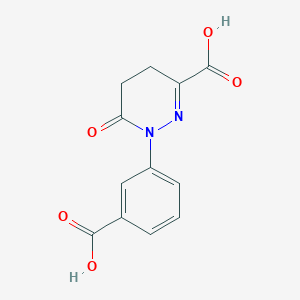
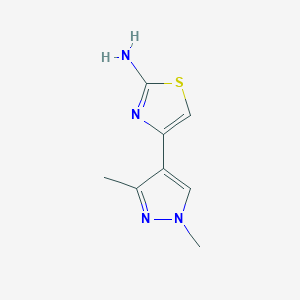
![N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3002752.png)
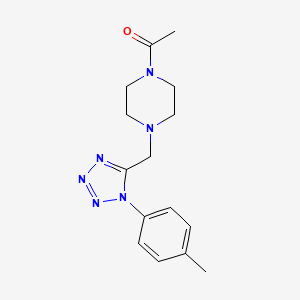
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)

![4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B3002758.png)
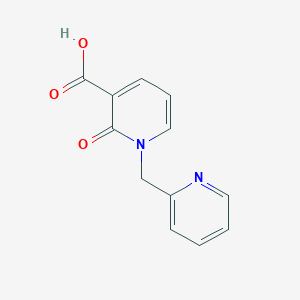

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)
![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)
![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)
